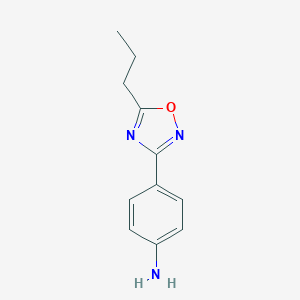

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

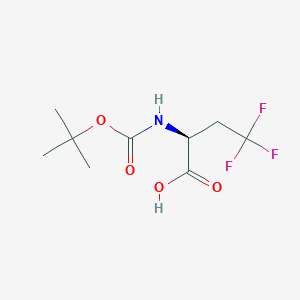

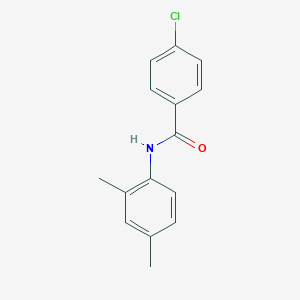

“4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the CAS Number: 10364-76-8. Its molecular weight is 203.24 and its IUPAC name is 4-(5-propyl-1,2,4-oxadiazol-3-yl)phenylamine .

Molecular Structure Analysis

The InChI code for “4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline” is 1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline” include a molecular weight of 203.24 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass is 161.058911855 g/mol .Applications De Recherche Scientifique

Antitumor Activity

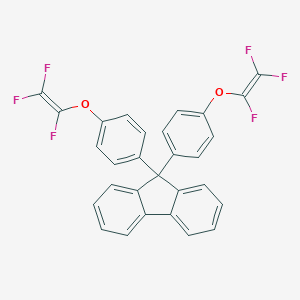

- Compounds derived from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline were synthesized and tested for antitumor activity. One of the compounds exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

- Another study synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. One of the compounds showed good potency with a mean IC50 value of 5.66 µM (Maftei et al., 2016).

Antimicrobial Properties

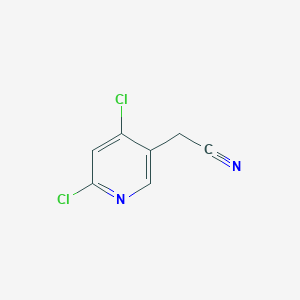

- A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and showed moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).

Novel Compound Synthesis

- The synthesis of novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing was explored, demonstrating their potential as aniline sensors through fluorescence quenching studies (Naik et al., 2018).

- A study focused on the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, employing a novel intramolecular decarboxylative coupling reaction. This method provided a variety of these derivatives with moderate to good yields (Qian et al., 2020).

Safety and Hazards

Orientations Futures

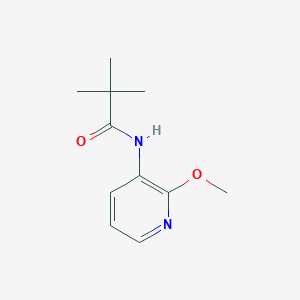

The future directions for “4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline” could involve further exploration of its potential applications, such as its luminescent properties and its potential use as a pesticide . More research is needed to fully understand its synthesis, mechanism of action, and safety profile.

Propriétés

IUPAC Name |

4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWSNXRAUNOMAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603802 |

Source

|

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

CAS RN |

10364-76-8 |

Source

|

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)

![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)